(R)-3-Benzylmorpholine

Vue d'ensemble

Description

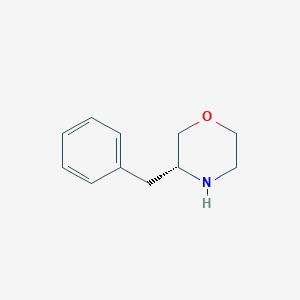

®-3-Benzylmorpholine is a chiral morpholine derivative characterized by the presence of a benzyl group attached to the nitrogen atom of the morpholine ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of ®-3-Benzylmorpholine typically involves the following steps:

Starting Materials: The synthesis begins with commercially available morpholine and benzyl chloride.

Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Procedure: Morpholine is reacted with benzyl chloride under reflux conditions in an appropriate solvent such as ethanol or acetonitrile. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain ®-3-Benzylmorpholine.

Industrial Production Methods: In an industrial setting, the production of ®-3-Benzylmorpholine may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques ensures the production of high-purity ®-3-Benzylmorpholine on a large scale.

Types of Reactions:

Oxidation: ®-3-Benzylmorpholine can undergo oxidation reactions to form corresponding N-oxides. Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reduction of ®-3-Benzylmorpholine can lead to the formation of secondary amines. Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: The benzyl group in ®-3-Benzylmorpholine can be substituted with other functional groups through nucleophilic substitution reactions. Halogenation and alkylation are common substitution reactions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, peracids.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alkyl halides, halogenating agents.

Major Products:

Oxidation: N-oxides of ®-3-Benzylmorpholine.

Reduction: Secondary amines.

Substitution: Various substituted morpholine derivatives.

Applications De Recherche Scientifique

(R)-3-Benzylmorpholine is a chemical compound with several applications, particularly in the field of scientific research. Studies have explored its potential as a selective inhibitor of lung cancer and in organocatalyzed ring-opening polymerization .

Scientific Research Applications

This compound as a CYP2A13 Inhibitor

- (Background) The cytochrome P450 2A13 (CYP2A13) enzyme is primarily expressed in the human respiratory tract and plays a crucial role in the metabolic activation of several procarcinogens found in cigarette smoke .

- (Potential therapeutic strategy) Inhibiting CYP2A13 offers a strategy for reducing the risk of lung cancer in tobacco users . Benzylmorpholine analogs have been identified as selective inhibitors of CYP2A13 .

- (In vivo studies) In vivo studies using specialized knockout mice, this compound could persist in lung tissue while being rapidly metabolized in liver tissues.

This compound in Organocatalyzed Ring-Opening Polymerization

- (Monomer synthesis) 3-benzylmorpholine-2,5-dione monomer can be synthesized from the natural amino acid l-phenylalanine and characterized by means of nuclear magnetic resonance and infrared spectroscopy, electrospray ionization mass spectrometry, and elemental analysis .

- (Kinetic studies) Kinetic studies reveal high controllability of the dispersities and molar masses up to conversions of almost 80% .

It's also worth noting the broader context of morpholine and phenolic compounds in scientific applications:

- Morpholine Derivatives: Morpholine-2,5-diones are increasingly attractive compounds produced using amino acids as starting material . A simplified, high-yield synthesis procedure has been developed to produce a range of morpholine-2,5-diones derived from hydrophobic amino acids .

- Polyphenol-containing nanoparticles: Polyphenols, which contain phenolic hydroxyl groups, are widely found in plants and have shown beneficial effects on human health . Polyphenol-containing nanoparticles have attracted research attention due to their antioxidation property, anticancer activity, and universal adherent affinity, showing promise in the preparation, stabilization, and modification of multifunctional nanoassemblies for bioimaging and therapeutic delivery .

Mécanisme D'action

The mechanism of action of ®-3-Benzylmorpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl group enhances its binding affinity and selectivity towards these targets. The compound may act as an inhibitor or modulator of enzymatic activity, thereby influencing various biochemical pathways.

Comparaison Avec Des Composés Similaires

(S)-3-Benzylmorpholine: The enantiomer of ®-3-Benzylmorpholine, differing in the spatial arrangement of atoms.

N-Benzylmorpholine: A non-chiral analog with similar structural features but lacking chirality.

Benzylpiperidine: A structurally related compound with a piperidine ring instead of a morpholine ring.

Uniqueness: ®-3-Benzylmorpholine is unique due to its chiral nature, which imparts specific stereochemical properties. This chirality is crucial in applications requiring enantioselectivity, such as asymmetric synthesis and chiral drug development. The presence of the benzyl group also enhances its chemical reactivity and binding affinity in various applications.

Activité Biologique

(R)-3-Benzylmorpholine is a compound that has garnered attention in the field of medicinal chemistry due to its potential therapeutic applications, particularly in the context of cancer prevention and treatment. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Overview of this compound

This compound belongs to the morpholine class of compounds, which are known for their diverse biological activities. Morpholines are cyclic amines with a six-membered ring containing one oxygen and one nitrogen atom. The substitution at the benzyl position plays a crucial role in determining the compound's biological properties.

The primary biological activity of this compound is linked to its role as an inhibitor of cytochrome P450 enzymes, particularly CYP2A13. This enzyme is involved in the bioactivation of procarcinogenic compounds found in tobacco smoke, such as 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK). Inhibition of CYP2A13 can reduce the formation of DNA adducts that initiate lung cancer, making this compound a candidate for chemopreventive strategies against tobacco-related cancers .

In Vitro Studies

A study evaluated various analogs of benzylmorpholine for their ability to selectively inhibit CYP2A13 over CYP2A6, which is critical for minimizing unwanted side effects associated with liver metabolism. The results indicated that specific substitutions at the ortho position of the benzyl group significantly enhanced selectivity for CYP2A13. For instance, certain analogs showed over 25-fold selectivity for CYP2A13 compared to CYP2A6 .

In Vivo Studies

In vivo studies using specialized knockout mice demonstrated that this compound could persist in lung tissue while being rapidly metabolized in liver tissues. This suggests that delivering the compound via inhalation could maximize its effectiveness in the lungs while limiting systemic exposure .

Case Studies

- Lung Cancer Prevention : A notable case study involved administering this compound to mice exposed to NNK. The results showed a significant reduction in tumor incidence from 70% to 5% when treated with a selective CYP2A13 inhibitor . This highlights the potential of this compound in lung cancer chemoprevention.

- Appetite Suppression : Another aspect investigated was the use of related morpholine compounds as appetite suppressants. While (R)-2-benzylmorpholine has shown promise in this area, further research into this compound's effects on appetite regulation remains necessary .

Data Table: Biological Activity Summary

| Activity | Description |

|---|---|

| CYP Inhibition | Selectively inhibits CYP2A13, reducing activation of procarcinogens like NNK |

| Cancer Prevention | Demonstrated efficacy in reducing tumor incidence in animal models exposed to tobacco carcinogens |

| Metabolic Stability | Metabolically stable in human lung microsomes; rapid clearance from systemic circulation |

| Potential Therapeutic Uses | Lung cancer chemoprevention, appetite suppression |

Propriétés

IUPAC Name |

(3R)-3-benzylmorpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c1-2-4-10(5-3-1)8-11-9-13-7-6-12-11/h1-5,11-12H,6-9H2/t11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSXCLMMIDIVSFG-LLVKDONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC(N1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COC[C@H](N1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10426873 | |

| Record name | (R)-3-Benzylmorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10426873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

481038-59-9 | |

| Record name | (R)-3-Benzylmorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10426873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.